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Compound of Interest

Compound Name: Delavirdine

Cat. No.: B15566534 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the effect of the P236L mutation in the HIV-1

reverse transcriptase (RT) on the susceptibility to non-nucleoside reverse transcriptase

inhibitors (NNRTIs).

Frequently Asked Questions (FAQs)
Q1: What is the P236L mutation?

The P236L is a non-polymorphic mutation in the HIV-1 reverse transcriptase gene, where

proline at position 236 is substituted with leucine. It is a rare mutation that is primarily selected

for during therapy with the NNRTI delavirdine (DLV)[1][2].

Q2: How does the P236L mutation affect susceptibility to different NNRTIs?

The P236L mutation has a distinct and varied impact on the susceptibility to different NNRTIs. It

is associated with high-level resistance to delavirdine. However, it generally does not confer

significant resistance to other NNRTIs and, in some cases, may even lead to hypersensitivity[3]

[4][5]. Viruses containing the P236L mutation often remain sensitive to other NNRTIs[1].

Q3: Why is the P236L mutation infrequently observed in clinical settings?

Despite conferring high-level resistance to delavirdine, the P236L mutation is rarely seen in

patients. This is because the mutation can lead to reduced viral replicative fitness[1][6]. In the
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absence of delavirdine, a virus with the P236L mutation may be outcompeted by wild-type or

other resistant variants[1].

Q4: Can the P236L mutation occur in combination with other NNRTI resistance mutations?

Yes, the P236L mutation has been observed in combination with other NNRTI resistance

mutations, such as K103N[3]. The presence of multiple mutations can lead to more complex

resistance profiles.

Troubleshooting Guide
Issue: Unexpected NNRTI resistance in a patient sample with the P236L mutation.

Possible Cause: While P236L alone has a limited effect on most NNRTIs, its presence in

combination with other known or unknown resistance mutations could lead to a broader

resistance profile.

Troubleshooting Steps:

Comprehensive Genotyping: Perform full reverse transcriptase gene sequencing to identify

any additional mutations that may be contributing to the observed resistance.

Phenotypic Susceptibility Testing: Conduct a phenotypic assay to directly measure the fold

change in IC50 for a panel of NNRTIs. This will provide a quantitative measure of resistance.

Review Treatment History: A patient's full antiretroviral treatment history can provide clues

about the selective pressures that may have led to the evolution of a complex resistance

pattern.

Issue: Difficulty in culturing or assaying viral isolates with the P236L mutation.

Possible Cause: The P236L mutation can impair viral replication fitness, making it more

challenging to grow sufficient quantities of the virus for standard assays[1][6].

Troubleshooting Steps:

Optimize Culture Conditions: Use highly permissive cell lines and optimize culture conditions

to enhance viral growth.
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Use Sensitive Assays: Employ highly sensitive assays, such as those utilizing luciferase

reporter genes, which can detect lower levels of viral replication.

Recombinant Virus Assays: If isolating and culturing patient-derived virus is problematic,

consider using a recombinant virus assay where the patient-derived reverse transcriptase

sequence containing the P236L mutation is cloned into a laboratory-adapted viral backbone.

Data Presentation
Table 1: Effect of P236L Mutation on NNRTI Susceptibility (Fold Change in IC50)

NNRTI
Fold Change in
IC50 (vs. Wild-
Type)

Interpretation Reference(s)

Delavirdine (DLV) >125 High-level Resistance [1]

Nevirapine (NVP) ~4 Low-level Resistance [4]

Efavirenz (EFV) ~1.57 No Significant Change Calculated from[7]

Etravirine (ETR)
No significant effect

reported
Susceptible [8]

Rilpivirine (RPV)
No significant effect

reported
Susceptible

Note: The fold change for Efavirenz was calculated using the reported IC50 of 0.8 nM for the

P236L mutant and a wild-type IC50 of 0.51 ng/mL (approximately 0.51 nM, assuming a similar

molecular weight for calculation purposes) from a separate study using a similar assay[7]. Data

for Etravirine and Rilpivirine with the P236L mutation alone is limited, with sources suggesting

little to no impact on susceptibility.

Experimental Protocols
Phenotypic Drug Susceptibility Assay using a Luciferase Reporter Recombinant Virus

This protocol describes a common method for determining the susceptibility of HIV-1 to

NNRTIs.
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1. Generation of Recombinant Virus:

RNA Extraction: Extract viral RNA from patient plasma or from a cultured viral stock.

RT-PCR: Amplify the reverse transcriptase (RT) region of the pol gene using RT-PCR.

Cloning: Clone the amplified RT gene into a specialized HIV-1 vector that lacks its own RT

and contains a luciferase reporter gene. This creates a "resistance test vector" (RTV).

Transfection: Transfect a suitable packaging cell line (e.g., 293T cells) with the RTV plasmid.

This will produce replication-defective viral particles containing the patient-derived RT.

Virus Harvest: Harvest the supernatant containing the recombinant virus particles.

2. Drug Susceptibility Assay:

Cell Plating: Seed target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5

and contain a Tat-inducible luciferase reporter) in a 96-well plate.

Drug Dilution Series: Prepare a serial dilution of the NNRTI to be tested.

Infection: Add the recombinant virus to the wells containing the target cells in the presence of

the various drug concentrations. Include control wells with no drug and wells with a wild-type

reference virus.

Incubation: Incubate the plates for 48-72 hours to allow for a single round of infection and

expression of the luciferase reporter gene.

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

3. Data Analysis:

Calculate Percent Inhibition: Determine the percentage of viral inhibition for each drug

concentration compared to the no-drug control.

Determine IC50: Plot the percent inhibition against the drug concentration and use a non-

linear regression analysis to calculate the 50% inhibitory concentration (IC50).
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Calculate Fold Change: Divide the IC50 of the patient-derived virus by the IC50 of the wild-

type reference virus to determine the fold change in susceptibility.

Mandatory Visualizations
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Caption: Workflow for Phenotypic Drug Susceptibility Assay.
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Mechanism of P236L Resistance

The P236L mutation is located within the hydrophobic NNRTI binding pocket of the HIV-1

reverse transcriptase. NNRTIs are non-competitive inhibitors that bind to this pocket and

induce a conformational change in the enzyme, thereby inhibiting its function.

The substitution of the small, rigid proline residue with the larger, more flexible leucine at

position 236 alters the shape and flexibility of the NNRTI binding pocket[1]. This structural

change can directly interfere with the binding of certain NNRTIs.

Delavirdine: The P236L mutation creates a steric hindrance that significantly reduces the

binding affinity of delavirdine, leading to high-level resistance.

Other NNRTIs: For other NNRTIs like nevirapine and efavirenz, the conformational change

induced by P236L is less detrimental to their binding, resulting in only a minor or negligible

impact on their inhibitory activity. In some instances, the altered pocket conformation might

even slightly enhance the binding of other NNRTIs, leading to hypersensitivity.
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Caption: P236L alters the NNRTI binding pocket, affecting drug binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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